molecular formula C10H12N2O5 B8581578 4-Carboxy-3-(2-methoxypyrimidin-5-yl)butanoic acid

4-Carboxy-3-(2-methoxypyrimidin-5-yl)butanoic acid

Cat. No. B8581578
M. Wt: 240.21 g/mol
InChI Key: IDKSRZIGMRTFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxy-3-(2-methoxypyrimidin-5-yl)butanoic acid is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Carboxy-3-(2-methoxypyrimidin-5-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Carboxy-3-(2-methoxypyrimidin-5-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Carboxy-3-(2-methoxypyrimidin-5-yl)butanoic acid

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

3-(2-methoxypyrimidin-5-yl)pentanedioic acid

InChI

InChI=1S/C10H12N2O5/c1-17-10-11-4-7(5-12-10)6(2-8(13)14)3-9(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI Key

IDKSRZIGMRTFMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)C(CC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxypyrimidine-5-carbaldehyde (see J. Heterocycl. Chem. (1991) 28, 1281) (9.00 kg) was reacted with ethylacetoacetate (17.8 kg) in the presence of piperidine (555 g) in propan-2-ol (90 L) at 50° C. for several hours, followed by a hydrolysis with aqueous sodium hydroxide (24.2 kg of 46% NaOH in 30 L of water) at 0° C. Phase separation of the resulting mixture, acidification of the aqueous layer with concentrated hydrochloric acid (23.2 kg) to pH 2-3 and crystallization afforded the title compound (12.7 kg; 85% yield).
Quantity
9 kg
Type
reactant
Reaction Step One
Quantity
17.8 kg
Type
reactant
Reaction Step One
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
90 L
Type
reactant
Reaction Step One
Quantity
30 L
Type
reactant
Reaction Step Two
Yield
85%

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